molecular formula C14H17N7O B2717859 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 1788562-00-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No.: B2717859
CAS No.: 1788562-00-4
M. Wt: 299.338
InChI Key: QQGMQTHANXVDGJ-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is a complex synthetic compound designed for research applications in medicinal chemistry. Its structure incorporates several pharmacologically significant motifs, including a 1,2,4-triazole ring and a pyrimidine system linked by a piperazine moiety . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, renowned for its diverse biological activities and presence in numerous approved therapeutics . This specific molecular architecture suggests potential for researchers investigating new agents in areas such as neurosciences and infectious diseases. The core research value of this compound lies in its potential mechanism of action. Analogs featuring the 1,2,4-triazole heterocycle have been demonstrated to exhibit potent biological activity by interacting with the benzodiazepine binding site on GABA-A receptors . This interaction can result in increased GABAergic neurotransmission, which is associated with anticonvulsant and anxiolytic effects, making such compounds valuable leads for the development of new central nervous system (CNS) active agents . Furthermore, hybrid molecules containing triazole and piperazine rings have shown admirable activity against Mycobacterium tuberculosis , indicating a broader application in antimicrobial research . This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

cyclopropyl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O/c22-14(11-1-2-11)20-5-3-19(4-6-20)12-7-13(17-9-16-12)21-10-15-8-18-21/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGMQTHANXVDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Pyrimidine Ring Synthesis: The pyrimidine ring is often synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Piperazine Ring Formation: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable diamine and a halogenated precursor.

    Coupling Reactions: The final compound is formed by coupling the triazole, pyrimidine, and piperazine intermediates using appropriate coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives at the cyclopropyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a promising candidate for the development of new antibiotics.

Medicine

In medicine, (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with various molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it induces apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. The compound also modulates signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine and Triazole Moieties

Several analogues share structural similarities with the target compound, particularly in their piperazine and triazole frameworks (Table 1). For example:

  • Compound 8p (): Features a 6-chloro-2-methylimidazo-pyridine fused to a triazole, with a 4-methoxy-2-nitrophenyl substituent.
  • Compound 11a (): Contains a cyclopropyl group attached to a triazole-ethyl-piperazine system. While it lacks the pyrimidine ring, its cyclopropyl substituent mirrors the target compound’s stability-enhancing motif .
  • Compound w3 (): Includes a 5-methyl-1H-1,2,4-triazole linked to a pyrimidine and piperazine. The chloro and methyl groups on the pyrimidine may increase lipophilicity compared to the target compound’s cyclopropyl group .
Impact of Substituents on Physicochemical Properties
  • Cyclopropyl vs. Alkyl Chains: The cyclopropyl group in the target compound reduces molecular flexibility and improves metabolic stability compared to analogues with linear alkyl chains (e.g., 10b in , which has a nonyl group). This is reflected in the solid-state stability of cyclopropyl derivatives (melting point >90°C) versus viscous liquids like 10a and 10b .
  • Aromatic vs.

Data Tables

Table 1: Comparison of Structural Analogues

Compound ID Core Structure Key Substituents Physical State Melting Point (°C) ESI-MS (Calc/Exp) Reference
Target Compound Pyrimidine-triazole-piperazine Cyclopropyl methanone Solid (predicted) N/A N/A -
8p () Imidazo-pyridine-triazole 4-Methoxy-2-nitrophenyl, Cl, Me Yellow solid 104–105 Calc: 523.2; Exp: 524.1
11a () Imidazo-pyridine-triazole Cyclopropyl Yellow solid N/A Calc: 398.2; Exp: 399.0
w3 () Pyrimidine-triazole-piperazine 5-Me-triazole, Cl, Me Solid N/A Calc: 478.1; Exp: 479.0
Compound 21 () Arylpiperazine-thiophene Trifluoromethylphenyl, thiophene Solid N/A N/A

Notes:

  • ESI-MS values indicate molecular weight validation.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone represents a unique structure that integrates a triazole and pyrimidine moiety with a piperazine ring and cyclopropyl group. This combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The structural components of this compound are significant in determining its biological activity:

  • Triazole Moiety : Known for antifungal properties and interactions with various biological targets.
  • Pyrimidine Ring : Enhances the compound's ability to interact with enzymes and receptors.
  • Piperazine Ring : Often associated with psychoactive effects and serves as a versatile scaffold in drug design.
  • Cyclopropyl Group : Provides steric hindrance that can influence binding affinity and selectivity.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antifungal Activity : The triazole component is particularly noted for its efficacy against pathogens such as Aspergillus fumigatus and Candida albicans .
  • Antibacterial Properties : Similar derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The presence of the pyrimidine ring may enhance anti-inflammatory responses through modulation of immune pathways .
  • Anticancer Activity : Certain related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating a possible avenue for cancer therapy .

Interaction Studies

Molecular docking studies have been conducted to assess how this compound interacts with key biological targets. Notably:

  • Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism, and compounds similar to this one have shown potential to inhibit their activity .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds that share structural similarities with this compound, highlighting their respective biological activities:

Compound NameStructureBiological Activity
4-(Pyrimidin-2-yl)-N,N-dimethylpiperazine-1-sulfonamideStructureAntifungal properties
1H-[1,2,4]triazole derivativesStructureAntibacterial activity
5-(Triazolyl)-pyrimidine derivativesStructureAnticancer activity

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study on Antifungal Efficacy : A study demonstrated that triazole derivatives significantly inhibited the growth of Candida albicans, suggesting that modifications to the structure could enhance potency against fungal infections.
  • Antibacterial Screening : Research involving various piperazine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can lead to improved therapeutic agents.
  • Cytotoxicity in Cancer Cells : A series of experiments indicated that certain pyrimidine-based compounds exhibited selective cytotoxicity against specific cancer cell lines, warranting further investigation into their mechanisms of action.

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